PAF-Induced Platelet Aggregation Inhibitory Potency: Unsubstituted Scaffold vs. 2-Substituted Ester Analogs
The target compound, designated as 'compound 2' by Lamouri et al., exhibits an IC50 of 2 µM against PAF-induced platelet aggregation in vitro. In a direct head-to-head comparison within the same study, 2-substitution with ester or carbamate groups dramatically increases potency. Compound 1h achieved an IC50 of 0.07 µM, representing a 28.6-fold improvement [1]. This establishes the unsubstituted scaffold as the essential baseline for SAR exploration.
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 µM (compound 2, unsubstituted parent) |
| Comparator Or Baseline | Compound 1h (2-substituted ester analog): IC50 = 0.07 µM |
| Quantified Difference | 28.6-fold increase in potency with 2-substitution |
| Conditions | In vitro PAF-induced platelet aggregation assay; compounds derived from 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine scaffold |
Why This Matters
This quantifies the precise potency of the unsubstituted parent scaffold, allowing researchers to benchmark their own 2-substituted derivatives and ensuring the purchased compound matches the literature-defined baseline.
- [1] Lamouri A, Heymans F, Tavet F, Dive G, Batt JP, Blavet N, Braquet P, Godfroid JJ. Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. J Med Chem. 1993 Apr 16;36(8):990-1000. View Source
